molecular formula C17H15NO B11865107 1-(4-Ethylphenyl)isoquinolin-3(2H)-one CAS No. 61561-64-6

1-(4-Ethylphenyl)isoquinolin-3(2H)-one

Cat. No.: B11865107
CAS No.: 61561-64-6
M. Wt: 249.31 g/mol
InChI Key: KOPWQKGMAPHYJR-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)isoquinolin-3(2H)-one is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)isoquinolin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and isoquinoline derivatives.

    Condensation Reaction: The initial step involves a condensation reaction between 4-ethylbenzaldehyde and an isoquinoline derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the isoquinolinone core. This step may require the use of a strong acid, such as sulfuric acid, and elevated temperatures.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoquinoline core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-Ethylphenyl)isoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylisoquinolin-3(2H)-one: Lacks the ethyl group on the phenyl ring.

    1-(4-Methylphenyl)isoquinolin-3(2H)-one: Contains a methyl group instead of an ethyl group on the phenyl ring.

    1-(4-Chlorophenyl)isoquinolin-3(2H)-one: Contains a chlorine atom on the phenyl ring.

Uniqueness

1-(4-Ethylphenyl)isoquinolin-3(2H)-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Properties

CAS No.

61561-64-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(4-ethylphenyl)-2H-isoquinolin-3-one

InChI

InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)11-16(19)18-17/h3-11H,2H2,1H3,(H,18,19)

InChI Key

KOPWQKGMAPHYJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2

Origin of Product

United States

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